molecular formula C11H14BrNO B1360923 3-(4-Bromo-2-methylphenoxy)pyrrolidine CAS No. 946715-71-5

3-(4-Bromo-2-methylphenoxy)pyrrolidine

Cat. No. B1360923
CAS RN: 946715-71-5
M. Wt: 256.14 g/mol
InChI Key: AXFHOYQZERTNHG-UHFFFAOYSA-N
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Description

“3-(4-Bromo-2-methylphenoxy)pyrrolidine” is a compound that has gained a lot of attention in the scientific community due to its unique physical and chemical properties, biological properties, and potential implications in various fields of research and industry. It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-2-methylphenoxy)pyrrolidine” is C11H14BrNO, and its molecular weight is 256.14 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in 3-(4-Bromo-2-methylphenoxy)pyrrolidine, is a versatile scaffold in drug discovery. It’s widely used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . For instance, pyrrolidine derivatives have been synthesized for their antitumor properties, showing promise against various cancer cell lines .

Proteomics Research

In proteomics, 3-(4-Bromo-2-methylphenoxy)pyrrolidine can be utilized as a biochemical tool. Its molecular structure allows for the exploration of protein interactions and functions, aiding in the understanding of complex biological systems and the discovery of potential therapeutic targets .

Synthesis of Bioactive Molecules

The compound’s pyrrolidine ring is instrumental in synthesizing bioactive molecules with target selectivity. The steric factors of the pyrrolidine ring influence biological activity, and understanding the structure-activity relationship (SAR) can lead to the design of new compounds with varied biological profiles .

Development of Antitumor Agents

Researchers have used pyrrolidine-based analogues, such as those derived from 3-(4-Bromo-2-methylphenoxy)pyrrolidine, to develop antitumor agents. These compounds have been evaluated against breast and non-small cell lung cancer lines, showcasing the potential of pyrrolidine derivatives in cancer therapy .

Material Science: MOFs and COFs

Chiral pyrrolidine functionalized metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are areas of interest in material science. These frameworks have diverse applications, including catalysis, gas storage, and separation processes. The synthesis and applications of these materials have been systematically summarized, highlighting the versatility of pyrrolidine-functionalized compounds .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in 3-(4-Bromo-2-methylphenoxy)pyrrolidine allows for enantioselective synthesis, which is crucial in producing compounds with specific stereochemistry. This is particularly important in the pharmaceutical industry, where the spatial orientation of a drug’s molecules can significantly impact its efficacy and safety .

Neurological Research

Pyrrolidine derivatives are also explored in neurological research for their potential to modulate neurotransmitter systems. This includes the development of compounds that can interact with receptors or enzymes involved in neurological disorders, offering a pathway for new treatments .

Agricultural Chemistry

In agricultural chemistry, pyrrolidine derivatives can be used to develop new pesticides and herbicides. The unique properties of the pyrrolidine ring, such as its stereochemistry and biological activity, make it a valuable component in designing compounds that are effective against various pests and weeds .

properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFHOYQZERTNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282064
Record name 3-(4-Bromo-2-methylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-methylphenoxy)pyrrolidine

CAS RN

946715-71-5
Record name 3-(4-Bromo-2-methylphenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-methylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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